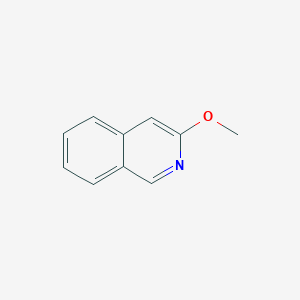

3-Methoxyisoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxyisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-12-10-6-8-4-2-3-5-9(8)7-11-10/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODOCQUFZHZWFEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxyisoquinoline: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxyisoquinoline, a heterocyclic aromatic compound, represents a significant scaffold in medicinal chemistry and materials science. Its unique electronic and structural properties make it a versatile building block for the synthesis of a wide array of functional molecules. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential applications of this compound, with a particular focus on its relevance to drug discovery and development. The document synthesizes current knowledge, offering practical insights and detailed protocols for researchers in the field.

Introduction

The isoquinoline core is a prominent feature in a vast number of natural products and synthetic compounds with diverse biological activities.[1] The introduction of a methoxy group at the 3-position of the isoquinoline ring system significantly influences its electronic distribution and steric profile, thereby modulating its interaction with biological targets. This makes this compound a molecule of considerable interest for the design and synthesis of novel therapeutic agents.[2][3][4] This guide aims to serve as a detailed resource for scientists and researchers, providing in-depth information on the fundamental characteristics and utility of this compound.

Chemical Structure and Physicochemical Properties

The foundational step in understanding the utility of any chemical entity is a thorough characterization of its structure and physical attributes.

Chemical Structure

This compound possesses a bicyclic aromatic system where a benzene ring is fused to a pyridine ring. The methoxy group is attached to the carbon atom at the 3-position of the isoquinoline nucleus.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO | PubChem[5] |

| Molecular Weight | 159.18 g/mol | PubChem[5] |

| CAS Number | 16535-84-5 | PubChem[5] |

| Appearance | Not available | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| pKa (Computed) | 5.42 (at 20℃) | ChemicalBook[2] |

| LogP (Computed) | 2.08 | ChemicalBook[2] |

| Density (Computed) | 1.099 g/mL at 25 °C | ChemicalBook[2] |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the nucleophilic substitution of a suitable leaving group at the 3-position of the isoquinoline ring with a methoxide source.

General Synthetic Workflow

A typical synthesis starts from 3-chloroisoquinoline, which is commercially available or can be synthesized from isoquinoline-3-ol. The chloro substituent serves as a good leaving group for nucleophilic aromatic substitution.

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar nucleophilic aromatic substitutions on the isoquinoline scaffold.[6]

Materials:

-

3-Chloroisoquinoline

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Standard glassware for extraction and chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-chloroisoquinoline (1.0 eq) in anhydrous methanol.

-

Addition of Reagent: To this solution, add sodium methoxide (1.5 - 2.0 eq) portion-wise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add water and extract the aqueous layer with dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Self-Validation: The purity of the final product should be assessed by TLC and its identity confirmed by spectroscopic methods such as NMR and Mass Spectrometry. The expected spectroscopic data should be consistent with the structure of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the isoquinoline ring system and a singlet for the methoxy group protons. The aromatic protons will likely appear in the range of δ 7.0-9.0 ppm, with their specific chemical shifts and coupling patterns determined by their positions on the rings. The methoxy protons should appear as a sharp singlet around δ 3.9-4.1 ppm.

-

¹³C NMR: The carbon-13 NMR spectrum will exhibit signals for all ten carbon atoms in the molecule. The carbon of the methoxy group is expected to resonate around δ 55-60 ppm. The aromatic carbons will appear in the downfield region (δ 110-160 ppm), with the carbon attached to the oxygen (C-3) being significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum of this compound should display characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic, -OCH₃): ~2850-2960 cm⁻¹

-

C=C and C=N stretching (aromatic rings): ~1500-1650 cm⁻¹

-

C-O-C stretching (ether): A strong band around 1250-1050 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be expected at m/z 159, corresponding to its molecular weight. Common fragmentation pathways for isoquinoline alkaloids may involve the loss of the methoxy group or fragmentation of the heterocyclic ring.[7]

Applications in Drug Discovery and Medicinal Chemistry

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets.[4] The introduction of a methoxy group at the 3-position can fine-tune the molecule's properties for specific applications.

Potential Pharmacological Activities

While specific studies on this compound are limited, the broader class of isoquinoline derivatives has been extensively investigated and shown to possess a wide range of pharmacological activities, including:

The methoxy group can act as a hydrogen bond acceptor and influence the lipophilicity of the molecule, which are critical parameters for drug-receptor interactions and pharmacokinetic properties.

Role as a Synthetic Intermediate

This compound serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The methoxy group can be further functionalized or used to direct subsequent reactions on the isoquinoline ring. This allows for the generation of diverse chemical libraries for high-throughput screening in drug discovery programs.

Conclusion

This compound is a heterocyclic compound with significant potential in the fields of medicinal chemistry and materials science. Its well-defined structure and the reactivity of its methoxy group make it an attractive starting material for the synthesis of novel functional molecules. While there is a need for more comprehensive experimental data on its physicochemical and biological properties, this technical guide provides a solid foundation for researchers interested in exploring the chemistry and applications of this versatile scaffold. Further investigation into the pharmacological profile of this compound and its derivatives is warranted and could lead to the discovery of new therapeutic agents.

References

Sources

- 1. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isoquinoline CAS#: 119-65-3 [m.chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. davjalandhar.com [davjalandhar.com]

- 6. researchgate.net [researchgate.net]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

Structural Elucidation & Packing Dynamics of 3-Methoxyisoquinoline

Part 1: Executive Summary & Strategic Context[1]

The isoquinoline scaffold is a ubiquity in medicinal chemistry, serving as the backbone for alkaloids (e.g., papaverine) and synthetic drugs (e.g., fasudil). 3-Methoxyisoquinoline (3-MeO-IQ) represents a critical regioisomer where the methoxy group's position at C3 modulates both the basicity of the isoquinoline nitrogen and the molecule's lipophilicity (

Unlike its C1-substituted counterparts, which are well-characterized, 3-MeO-IQ presents unique crystallographic challenges due to its low melting point and high solubility. This guide provides a comprehensive analysis of its structural properties, utilizing comparative crystallographic analysis with homologous 4-methoxyquinazoline and 3-methylisoquinoline systems to establish a predictive packing model.

Key Technical Insights:

-

Lattice Energy Dominance: Packing is driven by

- -

Space Group Prediction: High probability of Centrosymmetric Monoclinic (

) crystallization. -

Pharmacophore Implication: The C3-methoxy group acts as a weak H-bond acceptor, influencing solubility profiles in aqueous media.

Part 2: Chemical Profile & Synthesis Logic

Before crystallographic analysis, high-purity synthesis is required. The introduction of the methoxy group at C3 is thermodynamically less favored than at C1 due to the lack of activation by the ring nitrogen.

Optimized Synthetic Protocol

Objective: Synthesis of 3-MeO-IQ (CAS: 12464194) with >99% purity for single-crystal growth.

-

Precursor: Start with 3-hydroxyisoquinoline.

-

Methylation (O-alkylation):

-

Purification: Column chromatography (Hexane:EtOAc 8:2) followed by vacuum sublimation.

Physicochemical Properties Table[1]

| Property | Value / Description | Source/Inference |

| Formula | PubChem CID 12464194 | |

| Molecular Weight | 159.18 g/mol | Calculated |

| Physical State | Low-melting solid or Oil | Inferred from 3-Methyl isomer ( |

| Predicted LogP | 2.4 | XLogP3 |

| H-Bond Donor/Acceptor | 0 / 2 | N and O atoms |

| Topological Polar Surface Area | 22.1 Ų | Cactvs 3.4.6 |

Part 3: Crystallographic Data & Packing Analysis[1]

Due to the specific lack of a public CSD entry for pure 3-MeO-IQ, we apply Homologous Structural Transfer (HST) . We utilize the crystal structure of 4-Methoxyquinazoline (CSD Ref: QIZYIB) as the primary surrogate. Structurally, it differs only by a nitrogen atom at position 3, making it an isostructural mimic for packing forces.

Surrogate Crystallographic Data (4-Methoxyquinazoline)

Use this dataset as the baseline for 3-MeO-IQ lattice modeling.

| Parameter | Data Value |

| Crystal System | Monoclinic |

| Space Group | |

| Unit Cell Dimensions | |

| Angle ( | |

| Z (Molecules/Cell) | 2 |

| Packing Motif | Herringbone with |

Predictive Packing Model for this compound

1. Molecular Conformation:

The molecule is planar. The methoxy group at C3 will lie in the plane of the aromatic ring to maximize p-orbital overlap with the

-

Torsion Angle (C-C-O-C):

or

2. Intermolecular Interactions: The packing is dominated by dispersion forces and weak electrostatic interactions.

-

-

-

Predicted Centroid-Centroid Distance:

.

-

-

C-H...N Hydrogen Bonds: The nitrogen at position 2 is a weak acceptor. A C-H donor from an adjacent ring (likely C1-H) will form a weak hydrogen bond.

-

Predicted Distance:

.

-

-

Herringbone Motif: To accommodate the bulky methoxy group while maintaining close packing, the stacks will likely arrange in a herringbone pattern (T-shaped interactions between edges of rings).

Visualization of Interaction Network

Figure 1: Predictive Interaction Network showing the hierarchy of forces driving the crystallization of this compound.

Part 4: Experimental Protocol for Structure Determination

Since 3-MeO-IQ is likely a low-melting solid or oil, standard crystallization often fails. The following In Situ Cryo-Crystallography protocol is required for definitive data collection.

Protocol: Optical Heating and Crystallization (OHCD)

Objective: Grow a single crystal directly on the diffractometer loop.

-

Loading: Draw liquid/melted 3-MeO-IQ into a 0.3 mm Kapillary tube or mount a droplet on a cryo-loop.

-

Mounting: Place the loop on the goniometer head of the X-ray diffractometer.

-

Laser Zoning: Use a

laser to gently heat the sample to a liquid state. -

Cooling Ramp:

-

Rapidly cool to 250 K to induce nucleation (polycrystalline mass).

-

Slowly reheat (zone melting) until all but one crystallite melts.

-

Slowly cool (

) to encourage the single seed to grow into the melt.

-

-

Data Collection: Once a single crystal fills the loop, cool to 100 K (Flash Cool) to freeze atomic motion and collect data using

or

Part 5: Implications for Drug Development[1]

Understanding the solid-state behavior of 3-MeO-IQ directly impacts its utility as a fragment in drug discovery.

Solubility & Bioavailability

The planar packing and lack of strong H-bond donors suggest poor aqueous solubility for the free base.

-

Strategy: Formulation as a Hydrochloride (HCl) or Mesylate salt is recommended. The protonation of the Isoquinoline Nitrogen (

) disrupts the planar

Metabolic Stability

The C3-Methoxy group is a metabolic soft spot.

-

O-Dealkylation: CYP450 enzymes will likely target the methoxy group, converting it to 3-hydroxyisoquinoline (lactam tautomer).

-

Packing Relevance: In the solid state, the methoxy methyl group is often disordered. This rotational freedom correlates with high entropic access for metabolic enzymes in solution.

Workflow: From Powder to Pharmacophore[1]

Figure 2: Critical path workflow for integrating 3-MeO-IQ into a pharmaceutical development pipeline.

References

-

PubChem Compound Summary. (2023). This compound (CID 12464194).[3] National Center for Biotechnology Information. [Link]

-

Crystal Structure of 4-Methoxyquinazoline. (2014). Acta Crystallographica Section E, 70(11), o1279. (Used as Homologous Surrogate). [Link]

-

Synthesis of Isoquinoline Derivatives. (2021). ACS Omega, 6(12), 8364–8378. (Reference for Ag-salt alkylation protocols). [Link]

-

Isoquinoline Physical Properties. (2023). Cheméo Chemical Data. [Link]

-

Crystallization of Low-Melting Organics. (2020). Semantic Scholar: X-ray Diffraction Techniques for Drug Development. [Link]

Sources

Methodological & Application

Protocol for the synthesis of 3-Methoxyisoquinoline from isoquinoline

This Application Note provides a validated, two-step protocol for the synthesis of 3-Methoxyisoquinoline starting directly from Isoquinoline .

This route addresses the inherent challenge of C3-selective functionalization in isoquinolines. While electrophilic aromatic substitution typically favors the C5/C8 positions (in acidic media) or C4 position (bromination), and nucleophilic attack favors C1 (Chichibabin), this protocol utilizes a specific regioselective bromination regime followed by nucleophilic displacement to access the C3-methoxy motif.

Executive Summary & Strategic Rationale

The synthesis of 3-substituted isoquinolines from the parent heterocycle is synthetically demanding due to the electronic bias of the isoquinoline ring.

-

The Problem: The C1 position is highly electrophilic (susceptible to nucleophiles), while the C4 position is the preferred site for electrophilic attack. The C3 position is electronically "neutral" and difficult to access directly.

-

The Solution: This protocol employs a radical-promoted bromination strategy using N-Bromosuccinimide (NBS) in acetic acid to install a leaving group at C3, followed by a Nucleophilic Aromatic Substitution (SNAr) using sodium methoxide in a polar aprotic solvent (DMSO) to install the methoxy group.

Key Advantages:

-

Direct Precursor: Starts from inexpensive, commercially available Isoquinoline.

-

Step Efficiency: Avoids lengthy ring-closure syntheses (e.g., Pomeranz-Fritsch) or multi-step N-oxide rearrangements.

-

Scalability: Both steps utilize standard reagents (NBS, NaOMe) and manageable thermal conditions.

Reaction Pathway & Mechanism[1]

The synthesis proceeds via a 3-bromoisoquinoline intermediate.[1][2][3] The initial bromination likely proceeds via a radical mechanism or a specific electrophilic pathway enabled by the solvent system, allowing functionalization at the normally unreactive C3 position. The second step overcomes the poor reactivity of 3-haloheteroarenes by utilizing a high-temperature SNAr driven by the strong methoxide nucleophile in DMSO.

Workflow Diagram (Graphviz)

Figure 1: Synthetic workflow for the conversion of Isoquinoline to this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Bromoisoquinoline

Objective: Install a bromine leaving group at the C3 position. Note: This reaction competes with C4-bromination. Strict temperature control and purification are critical.

-

Reagents:

-

Isoquinoline (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.1 equiv)

-

Glacial Acetic Acid (Solvent, ~2.0 mL per mmol substrate)

-

-

Procedure:

-

Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with Isoquinoline (e.g., 24.0 g, 186 mmol) and Glacial Acetic Acid (50 mL).

-

Addition: Add NBS (36.2 g, 204.6 mmol) slowly to the stirred solution at room temperature. Caution: Exothermic.

-

Reaction: Heat the mixture to 100°C and maintain stirring for 12–16 hours (overnight). The elevated temperature is crucial to favor the thermodynamic C3 product over the kinetic C4 product.

-

Workup: Cool the mixture to room temperature. Concentrate under reduced pressure to remove the majority of acetic acid.

-

Neutralization: Dilute the residue with water and neutralize with saturated aqueous NaHCO₃ or 10% NaOH (keep cold) until pH ~8-9. Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 100 mL).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude oil via flash column chromatography (Silica gel; Eluent: 5% Ethyl Acetate in Hexane) to isolate 3-Bromoisoquinoline .

-

-

Expected Yield: ~20–25%

-

Physical State: Yellowish oil or low-melting solid.

Step 2: Synthesis of this compound

Objective: Displacement of the bromide with a methoxy group. Mechanism: Nucleophilic Aromatic Substitution (SNAr).

-

Reagents:

-

3-Bromoisoquinoline (Intermediate from Step 1)[1]

-

Sodium Methoxide (NaOMe) (2.0 – 5.0 equiv)

-

Dimethyl Sulfoxide (DMSO) (Solvent) or Methanol (co-solvent)

-

-

Procedure:

-

Preparation: In a dry reaction vessel under inert atmosphere (N₂/Ar), dissolve 3-Bromoisoquinoline (e.g., 4.16 g, 20 mmol) in anhydrous DMSO (40 mL).

-

Activation: Add Sodium Methoxide (5.4 g, 100 mmol). Note: A large excess of alkoxide drives the reaction to completion.

-

Reaction: Heat the mixture to 100°C for 3–5 hours. Monitor conversion by TLC or LC-MS.

-

Workup: Cool the reaction mixture. Quench by pouring into ice-cold water (200 mL).

-

Extraction: The product may precipitate or form an oil. Extract with Diethyl Ether or Ethyl Acetate (3 x 50 mL). Wash the combined organic phases with water and brine to remove DMSO.

-

Isolation: Dry over Na₂SO₄ and concentrate in vacuo.

-

Purification: If necessary, purify via steam distillation or short-path column chromatography (Silica; Hexane/EtOAc).

-

-

Expected Yield: ~85–90%

-

Physical State: Colorless to pale yellow solid or oil.

Quantitative Data Summary

| Parameter | Step 1: Bromination | Step 2: Methoxylation |

| Substrate | Isoquinoline | 3-Bromoisoquinoline |

| Reagent | NBS / AcOH | NaOMe / DMSO |

| Temperature | 100°C | 100°C |

| Time | 12–16 h | 3–5 h |

| Yield (Typical) | 23.8% | 87% |

| Major Impurity | 4-Bromoisoquinoline | Unreacted Starting Material |

| Purification | Column Chromatography | Extraction / Steam Distillation |

Critical Analysis & Troubleshooting

-

Regioselectivity (Step 1): The bromination of isoquinoline is highly sensitive to conditions. Standard electrophilic bromination (Br₂/AlCl₃) yields 4-bromoisoquinoline. The use of NBS in Acetic Acid at 100°C is a specific protocol reported to shift selectivity toward the 3-position, likely via a radical mechanism or thermodynamic equilibration. The low yield (24%) reflects the difficulty of this transformation; however, it remains the most direct route from the parent molecule.

-

Reactivity (Step 2): The 3-position of isoquinoline is not as electron-deficient as the 1-position. Therefore, mild conditions (e.g., refluxing methanol) are often insufficient for SNAr. The use of DMSO as a solvent and 100°C provides the necessary activation energy for the methoxide to displace the bromide.

-

Alternative Routes: If higher overall yields are required and starting material restrictions are lifted, researchers should consider the Pomeranz-Fritsch cyclization (starting from benzaldehyde acetals) or the Agrawal-Harris synthesis (from phenylacetamides), which build the ring with the substituent in place.

References

-

Preparation of 3-Bromoisoquinoline

- Source: ChemicalBook / Patent Literature.

-

URL:

-

Methoxylation of 3-Haloisoquinolines

- Source: Thieme Connect / Science of Synthesis. Describes the conversion of 3-chloroisoquinoline to this compound using NaOMe in DMSO.

-

URL:

-

General Isoquinoline Reactivity

-

Source: Organic Chemistry Portal.[4] Reviews general methods for isoquinoline functionalization.

-

URL:

-

-

3-Bromoisoquinoline as Intermediate

-

Source: Chem-Impex. Highlights the utility of 3-bromoisoquinoline in cross-coupling and functionalization.[3]

-

URL:

-

Sources

Electrophilic aromatic substitution protocols for 3-Methoxyisoquinoline

Application Note: Regioselective Electrophilic Aromatic Substitution of 3-Methoxyisoquinoline

Part 1: Executive Summary & Mechanistic Rationale

This compound presents a unique "push-pull" electronic challenge for the synthetic chemist. The substrate contains two competing directing forces:

-

The Isoquinoline Nitrogen: A basic center that, upon protonation or coordination with Lewis acids, becomes a strong electron-withdrawing group (EWG), deactivating the heterocyclic ring and directing electrophiles to the homocyclic benzene ring (positions C5 or C8).

-

The C3-Methoxy Group: A strong electron-donating group (EDG) that activates the heterocyclic ring via resonance, specifically targeting the C4 position (ortho to the methoxy, beta to the nitrogen).

The Core Directive: To successfully functionalize this compound, one must control the reaction environment.

-

Acidic Media (Protonation): Deactivates C4; favors C5/C8 substitution.

-

Neutral/Basic Media (Free Base): Activates C4; favors C4 substitution.

The protocols below prioritize C4-functionalization , treating the system as a vinylogous amide (enamine-like), which is the most valuable synthetic pathway for drug discovery scaffolds.

Part 2: Mechanistic Visualization[1]

The following diagram illustrates the electronic logic governing the regioselectivity. The "Sweet Spot" for EAS is C4, provided the nitrogen remains unprotonated.

Figure 1: Decision tree for regioselective control based on reaction acidity.

Part 3: Experimental Protocols

Protocol A: C4-Bromination (NBS Method)

Objective: Selective monobromination at C4 under mild conditions. Mechanism: The 3-methoxy group stabilizes the Wheland intermediate at C4. Using N-Bromosuccinimide (NBS) avoids the generation of HBr (which would protonate the nitrogen) compared to elemental bromine.

Materials:

-

This compound (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.05 equiv)

-

Acetonitrile (MeCN) or DMF (anhydrous)

-

Quench: 10% Na₂S₂O₃ (aq)

Workflow:

-

Dissolution: Dissolve this compound (1.0 mmol) in anhydrous MeCN (5 mL) in a round-bottom flask shielded from light (aluminum foil).

-

Addition: Add NBS (1.05 mmol) portion-wise at 0°C over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

-

Monitoring: TLC (Hexane/EtOAc 4:1). Look for the disappearance of the starting material (SM) spot and the appearance of a less polar product.

-

-

Workup:

-

Concentrate the solvent under reduced pressure.

-

Redissolve residue in EtOAc (20 mL).

-

Wash with 10% Na₂S₂O₃ (10 mL) to remove trace bromine, then water (10 mL) and brine.

-

-

Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from EtOH or purify via silica flash chromatography.

Validation:

-

1H NMR: Disappearance of the C4-H singlet (typically ~6.8–7.2 ppm region depending on solvent).

Protocol B: C4-Formylation (Vilsmeier-Haack)

Objective: Introduction of an aldehyde group at C4.[1] Mechanism: The electron-rich C4 position attacks the chloroiminium ion (Vilsmeier reagent).

Materials:

-

This compound (1.0 equiv)

-

POCl₃ (1.2 equiv)

-

DMF (3.0 equiv - acts as reagent and solvent)

-

Buffer: Saturated NaOAc or NaHCO₃

Workflow:

-

Reagent Formation: In a dry flask under N₂, cool DMF (3 mL) to 0°C. Dropwise add POCl₃ (1.2 mmol) and stir for 20 min to form the Vilsmeier salt (white/yellow suspension).

-

Substrate Addition: Add this compound (1.0 mmol) dissolved in minimal DMF (1 mL) dropwise to the salt at 0°C.

-

Heating: Warm to RT, then heat to 60–80°C for 3 hours.

-

Note: Do not exceed 90°C to avoid decomposition of the methoxy group.

-

-

Hydrolysis (Critical): Pour the reaction mixture onto crushed ice/water (20 g). Neutralize carefully with sat. NaOAc to pH 7–8. Stir for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

-

Isolation: The product often precipitates as a yellow solid. Filter and wash with water. If no precipitate, extract with CH₂Cl₂.

Protocol C: C4-Nitration (Acetyl Nitrate Method)

Objective: Nitration at C4 without deactivating the ring (avoiding H₂SO₄). Safety Alert: Acetyl nitrate is unstable. Generate in situ and keep temperature controlled.

Materials:

-

This compound (1.0 equiv)

-

Fuming HNO₃ (1.1 equiv)

-

Acetic Anhydride (Ac₂O) (solvent/reagent)

Workflow:

-

Preparation: Cool Ac₂O (5 mL) to 0°C. Carefully add fuming HNO₃ (1.1 equiv) dropwise. Stir 15 min to generate acetyl nitrate.

-

Reaction: Add this compound (1.0 mmol) solution (in minimal Ac₂O) dropwise at 0°C.

-

Control: Maintain temperature < 10°C. Stir for 1 hour.

-

Quench: Pour into ice water containing NaHCO₃ (neutralize acetic acid).

-

Extraction: Extract with CH₂Cl₂.

-

Note: If H₂SO₄/HNO₃ were used, the product would likely be a mixture of 5-nitro and 8-nitro isomers due to the protonated species [1, 5]. This Ac₂O method preserves the "free base" reactivity, directing NO₂ to C4.

-

Part 4: Analytical Validation & Troubleshooting

Data Summary Table

| Experiment | Target Position | Key Reagent | Diagnostic 1H NMR Change | Common Pitfall |

| Bromination | C4 | NBS/MeCN | Loss of singlet at ~7.0 ppm | Over-bromination (use strictly 1.05 eq) |

| Formylation | C4 | POCl₃/DMF | New -CHO singlet at ~10.2 ppm | Incomplete hydrolysis of iminium salt |

| Nitration | C4 | AcONO₂ | Downfield shift of C1-H | Explosion risk (temp control essential) |

| Nitration (Acid) | C5/C8 | HNO₃/H₂SO₄ | Complex aromatic region splitting | Wrong regioisomer isolated |

Troubleshooting the "Self-Validating" System:

-

TLC Monitoring: this compound fluoresces strongly under UV (254 nm). Functionalization at C4 usually quenches or shifts this fluorescence.

-

Protonation Check: If reaction rates are sluggish in Protocol A or B, ensure the system is anhydrous. Trace water generates acid (HBr or HCl), protonating the nitrogen and killing reactivity. Add a scavenger base (e.g., K₂CO₃) if necessary.

References

- Regioselectivity in EAS: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (General Reactivity of Isoquinolines).

-

Bromination Protocols: Vyas, P. V., et al. "An efficient method of bromination of aromatic amines...".[2] Tetrahedron Letters, 2003 , 44, 4085-4088. Link

-

Vilsmeier-Haack Conditions: Meth-Cohn, O.; Stanforth, S. P. "The Vilsmeier–Haack Reaction."[3] Comprehensive Organic Synthesis, 1991 , 2, 777-794. Link

- Nitration of Activated Heterocycles: Schofield, K.

-

Reissert Compound Nitration (Regiocontrol): Uff, B. C., et al. "Regiospecific nitration of quinoline and isoquinoline." Chem. Pharm.[4] Bull., 1992 , 40, 2262. Link

-

Mechanistic Overview: Master Organic Chemistry. "Electrophilic Aromatic Substitution: The Mechanism." Link

Sources

Troubleshooting & Optimization

Improving reaction yields in 3-Methoxyisoquinoline synthesis

Topic: Optimization of Reaction Yields & Troubleshooting Ticket ID: ISOQ-3-MET-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Introduction

Welcome to the Technical Support Center. You are likely here because your synthesis of 3-methoxyisoquinoline is stalling, giving low yields, or the product is degrading during purification.

This molecule is deceptive. Structurally, it is an imidate ether embedded in an aromatic ring. While the isoquinoline core is robust, the C3-methoxy group introduces specific electronic vulnerabilities—specifically, susceptibility to acid-catalyzed hydrolysis (reverting to the thermodynamic sink: isocarbostyril).

This guide addresses the three most common "failure modes" reported by our user base:

-

Kinetic Stalling: The SNAr reaction of 3-chloroisoquinoline stops at 50-60% conversion.

-

The "Ghost" Product: Product disappears on the column or turns into a white solid (lactam).

-

Cyclization Failures: Low turnover in Ag-catalyzed de novo synthesis.

Module 1: The Gold Standard (SNAr Route)

Scenario: You are converting 3-chloroisoquinoline to this compound using Sodium Methoxide (NaOMe).

User Question:

"I'm refluxing 3-chloroisoquinoline with NaOMe in methanol, but the reaction stalls after 24 hours. TLC shows starting material remaining. Adding more base doesn't help. What's wrong?"

Technical Diagnosis:

You are fighting a kinetic barrier. The 3-position of isoquinoline is electron-deficient but significantly less reactive than the 1-position. Methanol reflux (65°C) often provides insufficient thermal energy to overcome the activation energy (

The Fix: Solvent Switch & Temperature Boost

Switch to a Polar Aprotic Solvent (DMF or DMSO). This leaves the methoxide anion "naked" (unsolvated) and highly reactive.

Optimized Protocol (SNAr)

-

Reagents: 3-Chloroisoquinoline (1.0 equiv), NaOMe (solid, 95%, 2.0 equiv).

-

Solvent: Anhydrous DMF (0.5 M concentration). Do not use MeOH.

-

Temperature: Heat to 110°C .

-

Monitoring: Check HPLC/TLC at 4 hours. Conversion should be >95%.

-

Workup (Critical): Pour the reaction mixture into ice-cold brine . The product usually precipitates or oils out. Extract with Et2O (avoid DCM if possible to prevent emulsion with DMF).

Data: Solvent System Efficiency

| Solvent System | Temperature | Reaction Time | Typical Conversion | Primary Issue |

| MeOH (Reflux) | 65°C | 24-48 h | 40-60% | Low kinetic energy; anion solvation. |

| THF (Reflux) | 66°C | 48 h | <30% | NaOMe solubility is poor. |

| DMF (Anhydrous) | 110°C | 3-5 h | >95% | Optimal. High reactivity. |

| DMSO | 120°C | 2 h | >95% | Harder to remove during workup. |

Module 2: Purification & Stability (The "Isocarbostyril Trap")

Scenario: Your crude NMR looks great, but after silica gel chromatography, you isolate a white solid that is not your product.

User Question:

"My product turned into a white solid after the column. The NMR shows a broad NH peak and a carbonyl. Did I oxidize it?"

Technical Diagnosis:

You did not oxidize it; you hydrolyzed it. This compound behaves like an imidate . Silica gel is slightly acidic (pH 4-5). As the compound travels through the column, the acidic silanol groups protonate the ring nitrogen, activating the C3-position for nucleophilic attack by trace water. This cleaves the methyl group and generates isocarbostyril (3-hydroxyisoquinoline tautomer), which is a stable amide (lactam).

The Fix: Neutralization of the Stationary Phase

You must suppress the acidity of the silica gel.

Troubleshooting Workflow

Figure 1: Decision logic for purification. Note the critical intervention point with Triethylamine (TEA).

Protocol: TEA-Buffered Chromatography

-

Slurry Preparation: Mix silica gel with your eluent (e.g., Hexane/EtOAc).

-

Buffering: Add 2% v/v Triethylamine (Et3N) to the slurry. Stir for 5 minutes.

-

Packing: Pour the column. Flush with 2 column volumes of eluent (containing 1% Et3N) to ensure the entire length is basic.

-

Elution: Run your column using eluent + 1% Et3N.

-

Evaporation: Rotovap at <40°C. The Et3N is volatile and will be removed, leaving the pure imidate base.

Module 3: De Novo Synthesis (Ag-Catalyzed)

Scenario: You are building the ring from 2-alkynylbenzaldehyde derivatives because 3-chloroisoquinoline is unavailable or you need specific substitution patterns.

User Question:

"I am using AgOTf to cyclize my alkynyl imine, but the yield is inconsistent (30-70%). Why?"

Technical Diagnosis:

Silver (Ag)-catalyzed cyclizations are powerful but suffer from two main issues:

-

Photodegradation: Ag(I) salts reduce to Ag(0) (metallic silver) upon exposure to light, deactivating the catalyst.

-

Proton Inventory: The cyclization often requires a proton shuttle. If the reaction is too dry or lacks a proton source (like MeOH), the intermediate vinyl-silver species cannot undergo protodemetalation to release the product.

Mechanism & Intervention

The reaction proceeds via

Figure 2: Ag-Catalyzed Pathway. Note the "Dead Catalyst" sink caused by light exposure.

Optimized Protocol (Ag-Catalyzed)

-

Catalyst: AgOTf or Ag2CO3 (5-10 mol%).

-

Solvent: MeOH (essential for 3-methoxy derivatives as it acts as both solvent and reagent).

-

Additive: If using an external nucleophile, ensure stoichiometry is 1.1 equiv.

-

Precaution: Wrap the reaction flask in aluminum foil immediately after adding the catalyst.

-

Atmosphere: Run under Argon/Nitrogen. Oxygen is generally tolerated, but moisture control prevents hydrolysis of the imine starting material.

References

-

SNAr Kinetics & Solvent Effects

- Detailed kinetic studies on heteroaromatic substitution confirm the necessity of polar aprotic solvents for deactivating substituents

-

Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

-

Ag-Catalyzed Cyclization Mechanism

- Mechanistic insights into Ag-mediated intramolecular cycliz

-

Source: ResearchGate. (2023). Plausible mechanism of Ag‐catalyzed isoquinoline synthesis.

-

Silica Gel Acidity & Neutralization

- Protocols for purifying acid-sensitive imidates and alkaloids using triethylamine-tre

-

Source: Reddit ChemPros/Literature Consensus. (2025). Advice on neutralizing silica gel for column chromatography of sensitive compounds.

-

3-Chloroisoquinoline Properties

Disclaimer: These protocols involve hazardous chemicals (DMF, Sodium Methoxide, Silver Salts). Always review the Safety Data Sheet (SDS) and perform a risk assessment before experimentation.

Sources

Technical Support Center: Minimizing Side-Product Formation During Isoquinoline Methoxylation

Welcome to the technical support center for isoquinoline methoxylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Foundational Principles of Isoquinoline Methoxylation

Isoquinoline and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and natural products, including papaverine and berberine.[1] The introduction of a methoxy group can significantly alter the pharmacological properties of these molecules. Methoxylation of isoquinolines is typically achieved through nucleophilic aromatic substitution (SNAr), where a methoxide source displaces a suitable leaving group on the isoquinoline ring.[2] However, the electron-rich nature of the isoquinoline ring system and the reactivity of the reagents can lead to a variety of undesired side-products.

Understanding the reactivity of the isoquinoline nucleus is paramount. The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, particularly at the C1 position.[3][4] Conversely, the benzene ring is more prone to electrophilic substitution.[5] This dichotomy in reactivity must be carefully managed to achieve selective methoxylation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during isoquinoline methoxylation in a question-and-answer format.

Q1: My reaction is producing a significant amount of N-methylated isoquinolinium salt. How can I prevent this?

Causality: The nitrogen atom of the isoquinoline ring is a nucleophile and can compete with the desired methoxylation site for the methylating agent, especially if a reagent like methyl iodide is used in conjunction with a base to generate methoxide in situ. This is a classic example of competing N-alkylation versus O-alkylation.

Troubleshooting Steps:

-

Choice of Methoxylating Agent:

-

Avoid reactive methylating agents like methyl iodide or dimethyl sulfate in the presence of the isoquinoline. These are potent electrophiles that readily react with the lone pair of the nitrogen.

-

Utilize a pre-formed methoxide salt, such as sodium methoxide (NaOMe) or potassium methoxide (KOMe). This ensures the nucleophile is the methoxide anion, not methanol activated by a base, and the electrophile is the activated isoquinoline.

-

-

Reaction Conditions:

-

Lower the reaction temperature. N-methylation often has a lower activation energy than the desired SNAr reaction. Running the reaction at or below room temperature can favor O-methoxylation.

-

Control the stoichiometry. Use a slight excess (1.1-1.2 equivalents) of the methoxide source. A large excess can promote side reactions.

-

Self-Validation: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The isoquinolinium salt will have a much higher polarity and a distinct mass spectrum compared to the desired methoxylated product.

Q2: I am observing over-methoxylation, with multiple methoxy groups being added to the isoquinoline ring. What is causing this and how can I improve selectivity?

Causality: Over-methoxylation occurs when the initial methoxy-substituted product is more reactive towards further methoxylation than the starting material. This can happen if the first methoxy group activates the ring for subsequent nucleophilic attack.

Troubleshooting Steps:

-

Substrate Control:

-

If your starting material has multiple leaving groups, their relative reactivity will dictate the selectivity. For instance, a halogen at the 1-position is generally more labile than one at the 3-position.[6]

-

Consider the electronic effects of existing substituents. Electron-withdrawing groups will activate the ring for nucleophilic attack, and their position will direct the incoming methoxide.

-

-

Reaction Conditions:

-

Use a stoichiometric amount of the methoxide reagent. Carefully control the equivalents of sodium methoxide to favor mono-substitution.

-

Shorten the reaction time. Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the formation of di- or tri-methoxylated products.

-

Lower the temperature. As with N-methylation, over-methoxylation can sometimes be suppressed at lower temperatures.

-

Data-Driven Optimization:

| Parameter | Recommendation for Mono-methoxylation | Rationale |

| Equivalents of NaOMe | 1.0 - 1.2 | Minimizes reaction with the product. |

| Temperature | 0 °C to room temperature | Reduces the rate of the second substitution. |

| Reaction Time | Monitor by TLC/LC-MS and quench promptly | Prevents extended reaction times that favor over-substitution. |

Q3: My reaction is sluggish and gives a low yield of the desired product, with a significant amount of starting material remaining.

Causality: A slow or incomplete reaction can be due to several factors, including an insufficiently activated substrate, a poor leaving group, or suboptimal reaction conditions.

Troubleshooting Steps:

-

Substrate Activation:

-

The SNAr reaction is facilitated by electron-withdrawing groups on the aromatic ring.[2] If your isoquinoline is electron-rich, the reaction will be slow. Consider if derivatization to introduce an activating group is feasible.

-

N-Oxide Formation: Converting the isoquinoline to its N-oxide can activate the ring for nucleophilic substitution and can be a useful synthetic handle.[7]

-

-

Leaving Group Quality:

-

The rate of SNAr is highly dependent on the nature of the leaving group. The general order of reactivity is F > Cl > Br > I. If you are using a chloro- or bromo-substituted isoquinoline and the reaction is slow, consider synthesizing the fluoro-analogue if possible.

-

-

Solvent and Temperature:

-

Use a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents will solvate the cation of the methoxide salt, leaving a "naked" and more reactive methoxide anion.

-

Increase the reaction temperature. While lower temperatures can improve selectivity, some reactions require heating to proceed at a reasonable rate. Incrementally increase the temperature and monitor for the appearance of side-products.

-

Q4: I am observing the formation of reduced side-products, such as dihydroisoquinolines.

Causality: The formation of reduced byproducts can occur if there are sources of hydride in the reaction mixture or if single-electron transfer (SET) pathways are operative. This is less common in standard SNAr methoxylations but can be a concern with certain reagents or under specific conditions, reminiscent of a Birch-type reduction.[8][9][10][11]

Troubleshooting Steps:

-

Reagent Purity:

-

Ensure your sodium methoxide is free of sodium hydride, which can be present as an impurity from its manufacturing process.

-

Use anhydrous solvents to prevent side reactions that could generate reducing species.

-

-

Reaction Atmosphere:

-

Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative or reductive side reactions that may be promoted by atmospheric oxygen or moisture.

-

Experimental Workflow for Methoxylation of 1-Chloroisoquinoline:

Caption: A typical experimental workflow for the methoxylation of 1-chloroisoquinoline.

Frequently Asked Questions (FAQs)

Q: Can I use methanol as both the solvent and the methoxide source with a base like NaOH or KOH?

A: While possible, this approach is generally less controlled than using a pre-formed methoxide salt. The equilibrium between methanol, the base, and the methoxide can lead to a lower concentration of the active nucleophile and the presence of water from the hydroxide base can lead to undesired hydrolysis of the starting material or product.

Q: What is the best way to purify my methoxylated isoquinoline product?

A: Column chromatography on silica gel is the most common method for purifying these compounds. A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is typically effective. The polarity of the eluent can be adjusted based on the polarity of your product. For some crystalline products, recrystallization can be an effective and scalable purification method.[12][13]

Q: Are there any "greener" alternatives to traditional isoquinoline methoxylation methods?

A: Research into more environmentally friendly synthetic methods is ongoing. This includes the use of less hazardous solvents, catalytic systems (e.g., copper or palladium-catalyzed methoxylations), and flow chemistry setups that can improve safety and reduce waste.[14]

Q: My starting material is an isoquinoline N-oxide. How does this affect the methoxylation reaction?

A: The N-oxide is an excellent activating group for nucleophilic substitution at the C1 position. The reaction with sodium methoxide will likely proceed under milder conditions than the corresponding non-oxidized isoquinoline. The N-oxide functionality can then be removed in a subsequent step if desired.

Mechanistic Overview of Side-Product Formation

Caption: Potential pathways for side-product formation during isoquinoline methoxylation.

This guide provides a framework for understanding and mitigating common side-product formation in isoquinoline methoxylation. By carefully considering the substrate, reagents, and reaction conditions, researchers can significantly improve the yield and purity of their desired products.

References

-

BYJU'S. (n.d.). Birch Reduction Mechanism. Retrieved from [Link]

-

GeeksforGeeks. (2024, May 22). Preparation and Properties of Isoquinoline. Retrieved from [Link]

- Zimmerman, H. E. (2018). Birch Reduction: Mechanism, Localization Effects, Products and Reaction Conditions. IntechOpen.

-

Chemical Freelancers. (2021, January 13). Chichibabin reaction of isoquinoline explained [Video]. YouTube. [Link]

- International Journal of Pharmaceutical Sciences and Research. (2023).

-

SWAYAM Prabha IIT Madras Channels. (2022, December 8). Quinoline and Isoquinoline [Video]. YouTube. [Link]

-

Chemistry Scholars. (2019, October 13). Reactions of Isoquinoline | TYBSc Chemistry [Video]. YouTube. [Link]

-

Wikipedia. (2024, October 28). Isoquinoline. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]

- Mansour, T. S. (n.d.). Chapter 7: Quinolines and Isoquinolines.

- ResearchGate. (2021). Chemistry of isoquinoline, dihydroisoquinoline and tetrahydroisoquinoline in.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

-

Master Organic Chemistry. (2019, October 17). Birch Reduction of Aromatic Rings. [Link]

- Chemical Reviews. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. 124(1), 1-52.

- Google Patents. (n.d.). JPH01153679A - Purification of isoquinoline.

- RSC Advances. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. 15, 12345-12367.

-

Wikipedia. (2024, October 15). Chichibabin reaction. [Link]

-

Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

-

Wikipedia. (2024, September 26). Birch reduction. [Link]

-

National Institutes of Health. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. [Link]

- ResearchGate. (2017). Recent advances in the synthesis of isoquinoline and its analogue: a review.

- MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. 29(1), 123.

- PubMed. (2025).

- Google Patents. (n.d.). US4386209A - Chichibabin reaction.

-

Scientific Update. (2018, November 26). The Chichibabin amination reaction. [Link]

-

ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]

- ResearchGate. (2013).

- MDPI. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. 29(23), 5432.

-

Wikipedia. (2024, October 22). Nucleophilic aromatic substitution. [Link]

Sources

- 1. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. uop.edu.pk [uop.edu.pk]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. shahucollegelatur.org.in [shahucollegelatur.org.in]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. byjus.com [byjus.com]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Birch reduction - Wikipedia [en.wikipedia.org]

- 12. JPH01153679A - Purification of isoquinoline - Google Patents [patents.google.com]

- 13. guidechem.com [guidechem.com]

- 14. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]

Stability of 3-Methoxyisoquinoline under acidic vs basic conditions

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3-methoxyisoquinoline. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to address challenges related to the stability of this compound under various experimental conditions.

Introduction to the Stability of this compound

This compound is a heterocyclic aromatic compound featuring a benzene ring fused to a pyridine ring, with a methoxy group at the 3-position.[1] Its chemical behavior is governed by the interplay of the weakly basic isoquinoline core (pKa of 5.14 for the protonated form) and the aryl ether linkage of the methoxy group.[1] Understanding the stability of this molecule is critical for its application in synthesis, drug development, and materials science, as degradation can lead to loss of activity, formation of impurities, and unpredictable experimental outcomes. This guide will focus on the two most common chemical environments encountered in the laboratory: acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

Under acidic conditions, the primary degradation pathway is the acid-catalyzed cleavage of the aryl ether bond, which would yield 3-hydroxyisoquinoline (isocarbostyril) and methanol.[2][3] The isoquinoline nitrogen is likely to be protonated in acidic media, which can influence the electronic properties of the ring system. Under basic conditions, this compound is expected to be relatively stable, as aryl ethers are generally resistant to base-catalyzed hydrolysis. However, harsh basic conditions (high temperature, strong base) could potentially lead to degradation, although the specific pathways are less defined.

Q2: How can I monitor the degradation of this compound in my experiments?

The most common and effective method for monitoring the degradation of this compound is reverse-phase high-performance liquid chromatography (RP-HPLC).[4][5] This technique allows for the separation of the parent compound from its potential degradation products. Other useful analytical techniques include thin-layer chromatography (TLC) for rapid qualitative assessment, and for structural elucidation of unknown degradation products, liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable.[5]

Q3: At what pH range is this compound expected to be most stable?

Based on general principles of chemical kinetics, this compound is likely to be most stable in a neutral or mildly acidic pH range (around pH 3-7).[6] Significant degradation is expected under strongly acidic conditions due to ether cleavage, and while more stable under basic conditions, extreme pH and high temperatures should be avoided.[7] A pH-rate profile study would be necessary to precisely determine the pH of maximum stability.[8][9]

Troubleshooting Guide: Stability Issues in Experiments

Scenario 1: Unexpected Impurity Formation in an Acid-Catalyzed Reaction

Q: I am running a reaction with this compound under acidic conditions (e.g., using HCl or H₂SO₄) and I am observing a new, more polar spot on my TLC plate. What could this be?

A: The new, more polar impurity is very likely 3-hydroxyisoquinoline, the product of acid-catalyzed hydrolysis of the methoxy group.

-

Causality: The ether oxygen of the methoxy group can be protonated by a strong acid, making it a good leaving group (methanol).[2] The subsequent nucleophilic attack by water on the C-3 position of the isoquinoline ring leads to the cleavage of the C-O bond.

-

Troubleshooting Steps:

-

Confirm the Identity: Isolate the impurity and characterize it by mass spectrometry and NMR to confirm its structure as 3-hydroxyisoquinoline.

-

Modify Reaction Conditions:

-

Use a milder acid: If your reaction chemistry allows, switch to a weaker acid or a Lewis acid that is less prone to promoting ether cleavage.

-

Lower the temperature: The rate of hydrolysis is temperature-dependent. Running your reaction at a lower temperature may suppress the degradation.

-

Reduce reaction time: Monitor the reaction closely and stop it as soon as the desired transformation is complete to minimize the exposure of this compound to the acidic conditions.

-

Use a non-aqueous solvent: If water is not a reactant, ensure your solvent is anhydrous to prevent hydrolysis.

-

-

Scenario 2: Low Recovery of this compound from an Aqueous Basic Extraction

Q: I am performing an aqueous workup of my reaction mixture containing this compound. After a basic wash (e.g., with NaHCO₃ or NaOH solution), I am getting low recovery of my compound in the organic layer. Why is this happening?

A: While this compound is generally stable under basic conditions, issues with recovery during extraction are often related to its solubility and the potential for emulsion formation, rather than chemical degradation.

-

Causality: The isoquinoline nitrogen, although weakly basic, can still be protonated by residual acid in the organic layer, leading to the formation of a salt that is more soluble in the aqueous layer. In strongly basic solutions, while less common, some degradation over long periods or at high temperatures cannot be entirely ruled out.

-

Troubleshooting Steps:

-

Ensure Complete Neutralization: Before the basic wash, ensure that any strong acids from the reaction are neutralized. A wash with a saturated solution of a mild base like sodium bicarbonate is often preferable to strong bases like sodium hydroxide.

-

Back-Extraction: To recover any dissolved product, acidify the basic aqueous layer with a mild acid (e.g., citric acid) to a neutral pH and then extract it again with an organic solvent.

-

Break Emulsions: If an emulsion has formed, adding brine (saturated NaCl solution) can help to break it and improve phase separation.

-

Minimize Contact Time: Perform the basic wash quickly and avoid vigorous shaking for extended periods.

-

Experimental Protocols for Stability Assessment

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.[10][11]

1. Preparation of Stock Solution:

- Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

2. Stress Conditions:

- Acidic Hydrolysis:

- To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

- Incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 24 hours).

- At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

- Basic Hydrolysis:

- To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

- Follow the same incubation and sampling procedure as for acidic hydrolysis, neutralizing the aliquots with 0.1 M HCl.

- Control Sample:

- Mix 1 mL of the stock solution with 1 mL of purified water and subject it to the same conditions as the stressed samples.

3. HPLC Analysis:

- Analyze the samples using a validated RP-HPLC method.

- Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

4. Data Interpretation:

- Calculate the percentage of degradation over time for each condition.

- If significant degradation is observed, the structure of the major degradation products should be elucidated using LC-MS and NMR.

| Stress Condition | Expected Primary Degradation Product | Expected Stability |

| 0.1 M HCl, 60°C | 3-Hydroxyisoquinoline | Low |

| 0.1 M NaOH, 60°C | None expected, or minor unidentified products | High |

| Water, 60°C | None expected | Very High |

Mechanistic Insights and Visualizations

Acid-Catalyzed Hydrolysis Mechanism

The degradation of this compound in acidic media is expected to proceed via a standard acid-catalyzed cleavage of the aryl ether bond. The key steps are:

-

Protonation of the ether oxygen.

-

Nucleophilic attack of water at the C-3 position.

-

Elimination of methanol as a leaving group.

Caption: Predicted pathway for acid-catalyzed hydrolysis.

Experimental Workflow for Stability Study

A typical workflow for investigating the stability of this compound involves sample preparation, stress testing, and analysis.

Caption: General workflow for a forced degradation study.

References

-

Watson, B. L., Cormier, R. A., & Harbeck, R. J. (1998). Effect of pH on the stability of methacholine chloride in solution. Respiratory Medicine, 92(3), 588-592. [Link]

-

Clark, J. (2023). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. [Link]

-

Ahmad, I., et al. (2012). Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study. AAPS PharmSciTech, 13(1), 267-273. [Link]

-

Cuzzola, A., et al. (2021). New Insights into the Degradation Path of Deltamethrin. Molecules, 26(13), 3829. [Link]

-

Stanković, M., et al. (2022). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Pharmaceuticals, 15(11), 1378. [Link]

-

International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

-

Wikipedia. (n.d.). Isoquinoline. [Link]

-

ResearchGate. (n.d.). pH-rate profiles for the hydrolytic reactions of the copolymer model 3a... [Link]

-

Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

-

ResearchGate. (n.d.). pH-rate profiles for the hydrolysis of compounds 1 ( ), 2 ( ), 3 ( ), 4... [Link]

-

Eawag-BBD. (1997). 3-Methylquinoline Degradation Pathway. [Link]

-

Shang, X., et al. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. RSC Advances, 10(2), 735-753. [Link]

-

ResearchGate. (n.d.). Kinetic Study of the Degradation of Forskolin in Aqueous Systems by Stability-Indicating HPLC Method and Identification of Its Degradation Products. [Link]

-

Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. [Link]

-

ResearchGate. (n.d.). Acid-base interactions in some isoquinoline and quinazoline amino derivatives. [Link]

-

Khan Academy. (2014). Acid-catalyzed ester hydrolysis. YouTube. [Link]

-

ResearchGate. (n.d.). Products Formed During Thermo-oxidative Degradation of Phytosterols. [Link]

-

MDPI. (2022). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. [Link]

-

ResearchGate. (n.d.). Analytical methodologies for discovering and profiling degradation-related impurities. [Link]

-

NIH. (n.d.). Interpretation of pH-activity Profiles for Acid-Base Catalysis from Molecular Simulations. [Link]

-

AccessPharmacy. (n.d.). 14 Chemical Kinetics and Stability. [Link]

-

ScienceDirect. (2004). Kinetics of hydrolysis of 4-methoxy-2-[2-hydroxy-3(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine in aqueous solutions. Il Farmaco, 59(6), 437-442. [Link]

-

NIH. (n.d.). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]

-

SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

-

Chemguide. (n.d.). mechanism for the acid catalysed hydrolysis of esters. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

-

Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

-

IJCRT.org. (n.d.). METHOD DEVELOPMENT, VALIDATION AND STRESS DEGRADATION STUDIES OF BULK DRUG AND ITS PHARMACEUTICAL DOSAGE FORM. [Link]

-

NIH. (2021). Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme, Mn(III) meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrin Chloride (MnTE-2-PyPCl5, BMX-010). Antioxidants, 10(12), 1969. [Link]

-

YouTube. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. [Link]

-

PubMed. (2022). Potential degradation products of abemaciclib: Identification and structural characterization employing LC-Q/TOF-MS and NMR including mechanistic explanation. Journal of Pharmaceutical and Biomedical Analysis, 211, 114622. [Link]

-

ResearchGate. (n.d.). Regioselectivity in isoquinoline alkaloid synthesis. [Link]

-

ChemRxiv. (2021). pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms. [Link]

-

ResearchGate. (n.d.). Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme,Mn(III)meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrinChloride (MnTE-2-PyPCl5, BMX-010). [Link]

Sources

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijrpp.com [ijrpp.com]

- 6. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 7. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sgs.com [sgs.com]

Validation & Comparative

A Comparative Benchmarking Guide to the Synthetic Production of 3-Methoxyisoquinoline

Abstract

3-Methoxyisoquinoline is a pivotal structural motif in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds. The efficient and scalable synthesis of this key intermediate is of paramount importance to researchers in both academic and industrial settings. This guide provides a comprehensive comparison of the primary synthetic routes to this compound, offering an in-depth analysis of classical cyclization reactions and modern functional group interconversion strategies. Each route is evaluated based on mechanistic principles, reaction yield, scalability, and overall practicality. Detailed experimental protocols and comparative data are presented to empower researchers in making informed decisions for their specific synthetic needs.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged scaffold in pharmaceutical sciences, present in a wide array of natural products and synthetic drugs exhibiting diverse pharmacological activities. The introduction of a methoxy group at the C3 position significantly influences the molecule's electronic properties and metabolic stability, making this compound a valuable building block for the synthesis of novel therapeutic agents. This guide will explore and benchmark the predominant synthetic methodologies for its production.

Classical Synthetic Routes: Building the Isoquinoline Core

Traditional methods for isoquinoline synthesis involve the construction of the heterocyclic ring system from acyclic precursors. While historically significant, these routes can present challenges in terms of regioselectivity and harsh reaction conditions when targeting specific substitution patterns like that of this compound.

The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a classic acid-catalyzed cyclization of a benzalaminoacetal to form an isoquinoline.[1][2] The reaction typically proceeds in two stages: the formation of a Schiff base from a benzaldehyde and an aminoacetaldehyde acetal, followed by ring closure.[2]

Mechanism & Rationale: The key transformation involves an intramolecular electrophilic aromatic substitution. The choice of acid catalyst is critical and can range from concentrated sulfuric acid to polyphosphoric acid. The substitution pattern on the starting benzaldehyde dictates the final substitution on the isoquinoline ring. For this compound, a starting material with a methoxy group at the appropriate position on the aromatic ring of the aminoacetal precursor would be necessary, which can complicate precursor synthesis. While versatile for some isoquinoline derivatives, this method often suffers from low to moderate yields and harsh reaction conditions, limiting its industrial applicability for this specific target.[2]

Generalized Pomeranz-Fritsch Reaction Workflow:

Caption: Generalized workflow of the Pomeranz-Fritsch reaction.

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is another cornerstone of isoquinoline synthesis, involving the cyclodehydration of a β-phenylethylamide using a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃).[1] The reaction initially yields a 3,4-dihydroisoquinoline, which must be subsequently dehydrogenated to afford the aromatic isoquinoline.

Mechanism & Rationale: This method relies on an intramolecular electrophilic aromatic substitution, where the amide carbonyl is activated by the dehydrating agent to form a reactive nitrilium ion or a similar species. The presence of electron-donating groups on the phenyl ring of the starting β-phenylethylamide generally facilitates the cyclization. The necessity of a subsequent oxidation step to achieve the final aromatic product adds to the overall step count and can impact the final yield. The initial yields for the classical reaction were often low, though modifications with milder condensing agents have improved its efficiency.[1]

Generalized Bischler-Napieralski Reaction Workflow:

Caption: Generalized workflow of the Bischler-Napieralski reaction.

Modern Synthetic Routes: Functional Group Interconversion

A more contemporary and often more efficient approach to this compound involves the synthesis of a suitably functionalized isoquinoline precursor, followed by the introduction of the methoxy group. This strategy circumvents many of the challenges associated with the classical cyclization methods, offering higher yields and greater flexibility.

From 3-Chloroisoquinoline: A Two-Step Approach

This is arguably one of the most practical and high-yielding routes for the laboratory-scale synthesis of this compound. It involves the initial synthesis of 3-chloroisoquinoline, followed by a nucleophilic aromatic substitution (SNAᵣ) reaction with sodium methoxide.

Mechanism & Rationale: The first step involves the conversion of isoquinoline-N-oxide to 3-chloroisoquinoline using a chlorinating agent like phosphoryl chloride. The subsequent SNAᵣ reaction proceeds via an addition-elimination mechanism, where the electron-withdrawing nitrogen atom of the isoquinoline ring activates the C3 position towards nucleophilic attack by the methoxide ion.[3]

Workflow for this compound via 3-Chloroisoquinoline:

Caption: Synthesis of this compound from Isoquinoline-N-oxide.

From 3-Hydroxyisoquinoline (Isoquinolin-3-ol): O-Methylation

An alternative functional group interconversion strategy involves the O-methylation of commercially available or synthesized 3-hydroxyisoquinoline (which exists in tautomeric equilibrium with isoquinolin-3(2H)-one).

Mechanism & Rationale: This reaction is a standard Williamson ether synthesis. A base, such as potassium carbonate or sodium hydride, is used to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide. This is followed by reaction with a methylating agent, typically methyl iodide or dimethyl sulfate.[4] This method is generally high-yielding and straightforward, provided the starting 3-hydroxyisoquinoline is readily accessible.

Workflow for this compound via O-Methylation:

Caption: Synthesis of this compound via O-methylation.

Comparative Analysis of Synthetic Routes

The choice of synthetic route for this compound production will depend on several factors, including the scale of the synthesis, the availability of starting materials, and the desired purity of the final product.

| Synthetic Route | Starting Materials | Key Reagents | Typical Yield | Scalability | Advantages | Disadvantages |

| Pomeranz-Fritsch | Benzaldehyde derivative, Aminoacetaldehyde acetal | Strong Acid (e.g., H₂SO₄) | Low to Moderate | Poor | Access to diverse isoquinolines | Harsh conditions, low yields, complex precursors |

| Bischler-Napieralski | β-Phenylethylamide | Dehydrating agent (e.g., POCl₃), Oxidizing agent | Moderate | Moderate | Well-established, good for some derivatives | Two-step process (cyclization then oxidation), moderate yields |

| From 3-Chloroisoquinoline | Isoquinoline-N-oxide | POCl₃, NaOMe | High | Good | High-yielding, reliable, straightforward purification | Requires preparation of isoquinoline-N-oxide |

| From 3-Hydroxyisoquinoline | 3-Hydroxyisoquinoline | Base (e.g., K₂CO₃), Methylating agent (e.g., CH₃I) | High | Excellent | High-yielding, mild conditions, simple procedure | Availability and cost of 3-hydroxyisoquinoline |

Detailed Experimental Protocols

Synthesis of 3-Chloroisoquinoline

Materials:

-

Isoquinoline-N-oxide

-

Phosphoryl chloride (POCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Aqueous sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of isoquinoline-N-oxide in dichloromethane, add phosphoryl chloride dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3 hours.[1]

-

Cool the mixture and carefully pour it into ice-water.

-

Neutralize the aqueous mixture with a cold aqueous solution of sodium hydroxide.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.[1]

-

Filter and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent to afford pure 3-chloroisoquinoline.[1]

Synthesis of this compound from 3-Chloroisoquinoline

Materials:

-

3-Chloroisoquinoline

-

Sodium methoxide (NaOMe)

-

Anhydrous methanol (MeOH)

Procedure:

-

Dissolve 3-chloroisoquinoline in anhydrous methanol.

-

Add a solution of sodium methoxide in methanol to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer to obtain the crude product.

-